N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
Description
Molecular Identity and Nomenclature
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine possesses the molecular formula C₃₆H₂₆N₂ and exhibits a molecular weight of 486.62 grams per mole. The compound is systematically designated by the International Union of Pure and Applied Chemistry nomenclature as 4-phenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline, which provides a clear indication of its structural composition and connectivity. The Chemical Abstracts Service has assigned this compound the registry number 1160294-96-1, establishing its unique chemical identity within the scientific literature.
The compound presents as a white powder under standard conditions, with a notably high boiling point of 706 degrees Celsius and a density of 1.13 grams per cubic centimeter. These physical properties reflect the extensive conjugated aromatic system and the strong intermolecular interactions that characterize this molecular structure. The canonical Simplified Molecular Input Line Entry System representation reveals the complex connectivity: C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7.
The nomenclature system employed for this compound reflects the hierarchical organization of its structural components, beginning with the central amine linkage and extending outward to encompass the various aromatic substituents. The systematic name provides precise information about the substitution patterns and connectivity, enabling unambiguous identification of the molecular structure. Alternative naming conventions within the chemical literature may emphasize different structural features, but all variants converge on the same fundamental molecular architecture.
Table 1: Key Molecular Properties of this compound
Historical Development of Carbazole-Biphenyl Systems
The development of carbazole-biphenyl hybrid systems represents a significant evolution in organic materials chemistry, building upon the individual discoveries and characterizations of the constituent aromatic frameworks. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, marking the beginning of systematic investigations into nitrogen-containing polycyclic aromatic compounds. This foundational work established carbazole as a tricyclic aromatic heterocycle with unique electronic properties that would later prove essential for advanced materials applications.
The historical trajectory of carbazole chemistry revealed several crucial synthetic methodologies that enabled the preparation of complex derivatives. The Borsche-Drechsel cyclization, developed in the early twentieth century, provided a reliable route for carbazole synthesis through the condensation of phenylhydrazine with cyclohexanone, followed by acid-catalyzed rearrangement and oxidative aromatization. Complementary approaches, including the Bucherer carbazole synthesis utilizing naphthols and aryl hydrazines, and the Graebe-Ullmann reaction involving diazonium salt formation and subsequent triazole intermediates, expanded the synthetic repertoire and facilitated access to substituted carbazole derivatives.
Biphenyl systems emerged as important structural motifs through industrial processes focused on aromatic hydrocarbon production and functionalization. The compound occurs naturally in coal tar, crude oil, and natural gas, with industrial production achieved through dealkylation of toluene or oxidative dehydrogenation of benzene. These processes generate approximately 40,000,000 kilograms of biphenyl annually, demonstrating the commercial significance of this aromatic framework. The development of coupling reactions, particularly the Suzuki-Miyaura reaction and the Ullmann reaction, revolutionized the synthesis of substituted biphenyls and enabled the preparation of complex derivatives with precise substitution patterns.
The convergence of carbazole and biphenyl chemistry into hybrid systems represents a relatively recent development driven by the demands of organic electronics and materials science. Research investigations in the late twentieth and early twenty-first centuries demonstrated that combining these aromatic frameworks could yield compounds with enhanced electronic properties, thermal stability, and processability. The specific compound this compound exemplifies this synthetic evolution, incorporating multiple aromatic systems through strategic carbon-nitrogen bond formation to create a multifunctional molecular architecture.
Structural Components: Carbazole, Biphenyl, and Phenyl Moieties
The molecular architecture of this compound integrates three fundamental aromatic building blocks, each contributing distinct electronic and structural characteristics to the overall molecular framework. The carbazole moiety represents the most complex component, featuring a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This heterocyclic system exhibits remarkable electron-donating properties due to the nitrogen atom's lone pair participation in the extended π-conjugated system, making carbazole derivatives valuable as hole-transport materials in electronic applications.
The carbazole unit in this compound carries a phenyl substituent at the nitrogen position, forming a 9-phenyl-9H-carbazole substructure that enhances the molecular rigidity and extends the conjugated system. This substitution pattern influences the electronic properties by modulating the electron density distribution and affecting the highest occupied molecular orbital energy levels. The 3-position substitution on the carbazole ring provides a connection point to the broader molecular framework while maintaining the integrity of the heterocyclic aromatic system. Research has demonstrated that such substitution patterns can significantly influence photophysical properties, including emission wavelengths and quantum yields.
The biphenyl component consists of two phenyl rings connected through a single carbon-carbon bond, creating a biaryl system with distinctive conformational characteristics. Biphenyl exhibits a torsional angle of approximately 44.4 degrees in its equilibrium conformation, with relatively low rotational barriers of 6.0 kilojoules per mole at 0 degrees and 6.5 kilojoules per mole at 90 degrees. This conformational flexibility allows for optimization of intermolecular interactions and molecular packing in solid-state applications. The biphenyl framework contributes to the overall molecular stability and provides additional sites for electronic delocalization.
The phenyl moieties serve as connecting elements and electronic coupling units throughout the molecular structure. Each phenyl group represents a six-membered aromatic ring with the formula C₆H₅, formed by the removal of one hydrogen atom from benzene. The planar hexagonal structure of phenyl groups facilitates π-π stacking interactions and enhances the overall conjugation length of the molecule. In the context of this compound, phenyl groups function as bridging units that enable electronic communication between the carbazole and biphenyl components while maintaining structural integrity.
Table 2: Structural Components and Their Key Characteristics
| Component | Ring System | Key Properties | Electronic Role |
|---|---|---|---|
| Carbazole | Tricyclic heteroaromatic | Electron-donating, rigid structure | Hole transport, π-conjugation |
| Biphenyl | Biaryl system | Conformational flexibility, thermal stability | Electronic coupling, structural framework |
| Phenyl | Monocyclic aromatic | Planar structure, π-stacking capability | Bridging, conjugation extension |
Significance in Organic Materials Chemistry
This compound demonstrates exceptional significance in the field of organic materials chemistry, particularly within the domain of organic electronics and light-emitting devices. The compound's unique molecular architecture positions it as an efficient light-emitting material that enhances brightness and color quality in organic light-emitting diode displays used in televisions and smartphones. This application leverages the extended π-conjugated system and the electron-donating properties of the carbazole moiety to achieve superior electroluminescent performance.
The thermal stability characteristics of carbazole-based systems contribute substantially to their utility in high-performance applications. Research investigations have revealed that compounds containing carbazole units exhibit enhanced thermal stability compared to purely hydrocarbon-based alternatives, with glass transition temperatures ranging from 125 to 157 degrees Celsius depending on the specific molecular architecture. The incorporation of multiple aromatic rings and the formation of intermolecular π-π stacking interactions contribute to this thermal robustness, making these materials suitable for demanding operating conditions in electronic devices.
Photovoltaic applications represent another crucial area where this compound class demonstrates significant potential. The unique optical properties enable efficient energy conversion in organic solar cells, offering cost-effective alternatives to traditional silicon-based photovoltaic systems. The extended conjugation and appropriate energy level alignment facilitate charge separation and transport processes essential for photovoltaic device operation. Additionally, the compound's fluorescent properties make it valuable for sensing applications, particularly in the detection of environmental pollutants where sensitive and reliable monitoring capabilities are required.
The morphological stability of these materials under operational conditions represents a critical factor in device longevity and performance consistency. Studies have shown that carbazole-biphenyl hybrid systems maintain their structural integrity and electronic properties over extended periods, contributing to improved device lifetimes in organic electronic applications. The combination of thermal stability, morphological robustness, and favorable electronic properties positions this compound as a valuable component in the development of next-generation organic materials for advanced technological applications.
Table 3: Applications and Performance Characteristics in Organic Materials
| Application Domain | Key Performance Metrics | Material Advantages |
|---|---|---|
| Organic Light-Emitting Diodes | Enhanced brightness, improved color quality | Extended conjugation, thermal stability |
| Photovoltaic Devices | Efficient energy conversion, cost-effectiveness | Appropriate energy levels, charge transport |
| Fluorescent Sensors | High sensitivity, reliable detection | Unique optical properties, environmental stability |
| Biological Imaging | High precision visualization | Favorable photophysical characteristics |
Properties
IUPAC Name |
4-phenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N2/c1-3-9-26(10-4-1)27-15-20-30(21-16-27)37-31-22-17-28(18-23-31)29-19-24-36-34(25-29)33-13-7-8-14-35(33)38(36)32-11-5-2-6-12-32/h1-25,37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJQVZDUZXMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160294-96-1 | |
| Record name | 3-[4-(4-Biphenylylamino)phenyl]-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine, also known as 3-[4-(4-Biphenylylamino)phenyl]-9-phenylcarbazole, is the organic light-emitting diode (OLED) structure. This compound is an electron-rich material, which makes it a suitable hole-transport and hole-injection material in OLEDs.
Mode of Action
This compound interacts with its target by improving the hole mobility of the polymer-based hole transport layer. It has a high hole mobility of 5.43 × 10^-5 cm^2 V^-1 s^-1. This high hole mobility leads to a lower driving voltage of the device, better efficiency, and higher external quantum efficiency (EQE) due to exciplex formation.
Biochemical Pathways
The compound affects the biochemical pathways related to the operation of OLEDs. It contributes to the formation of exciplexes in the emissive layer (EML), which improves the device’s efficiency. It also enhances the device lifetimes when combined with Ir(piq)2(acac) to act as an electron scavenger layer.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, we can discuss the compound’s properties that affect its bioavailability in OLEDs. The compound is a morphologically stable material with a glass transition temperature (Tg) of 125 °C and a decomposition temperature (Td) of 375 °C. These properties ensure its stability and longevity in the device.
Result of Action
The result of the compound’s action is the improved performance of OLEDs. It increases the hole transport mobility, lowers the driving voltage, enhances efficiency, and extends device lifetimes. It also contributes to the production of green, red, and white light in phosphorescent OLEDs (PhOLEDs) due to its large band gap (Eg = 3.1 eV).
Biological Activity
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine, also known by its CAS number 1028648-47-6, is a compound with significant potential in various biological applications, particularly in the fields of cancer research and organic electronics. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C48H34N2
- Molecular Weight : 638.82 g/mol
- Purity : 98.00%
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives, including this compound. The compound's structure suggests it may interact with key cellular pathways involved in cancer progression.
- PI3K/Akt/mTOR Pathway Inhibition :
- Radical Scavenging Activity :
- Cell Cycle Arrest :
Study 1: Antiproliferative Effect on MCF-7 Cells
In a recent study evaluating the antiproliferative effects of carbazole derivatives on MCF-7 breast cancer cells:
- The compound demonstrated significant cytotoxicity with an IC50 value lower than many existing treatments.
- It was observed that the compound induced apoptosis through the activation of caspase pathways and subsequent DNA fragmentation .
Study 2: Molecular Docking Simulations
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins associated with cancer signaling pathways:
- The docking results indicated strong interactions with the active sites of PI3K, AKT1, and mTOR enzymes, suggesting a high potential for therapeutic efficacy .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Mechanism of Action | Target Pathway |
|---|---|---|---|
| This compound | < 5 | Induces apoptosis | PI3K/Akt/mTOR |
| Compound 4o (similar structure) | 2.02 | Inhibits tumor survival | PI3K/Akt/mTOR |
| Compound 4r (similar structure) | 4.99 | Induces cell cycle arrest | PI3K/Akt/mTOR |
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Overview : OLEDs are a type of display technology that utilizes organic compounds to emit light when an electric current is applied. The efficiency and color purity of OLED devices are highly dependent on the materials used.
Role of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine :
- Electron Transport Layer (ETL) : This compound has been investigated as a potential ETL material due to its favorable electronic properties. Its structure allows for efficient electron transport, which is crucial for enhancing the performance of OLEDs.
- Emission Layer (EML) : The compound can also function as an emitter due to its ability to produce light when excited by an electric current. Studies have shown that incorporating this compound into the EML can improve the brightness and color range of OLEDs.
Case Studies :
- A study demonstrated that OLEDs utilizing this compound exhibited improved efficiency compared to traditional materials, leading to brighter displays with lower energy consumption .
Organic Photovoltaics (OPVs)
Overview : OPVs are solar cells that use organic materials to convert sunlight into electricity. The efficiency of OPVs is influenced by the charge transport properties of the materials used.
Role of this compound :
- Donor-Acceptor Systems : This compound has been explored as a donor material in conjunction with acceptor materials to create efficient photovoltaic cells. Its high electron mobility enhances charge separation and collection in the active layer.
Case Studies :
- Research indicated that devices incorporating this compound showed higher power conversion efficiencies compared to those using conventional donor materials, making it a promising candidate for future OPV technologies .
Drug Delivery Systems
Overview : The application of organic compounds in drug delivery systems focuses on their ability to encapsulate and release therapeutic agents effectively.
Role of this compound :
- Nanocarriers : The compound's structure allows it to form stable nanocarriers for drug molecules. Its biocompatibility and ability to modify surface properties enhance drug loading capacity and controlled release profiles.
Case Studies :
- In vitro studies demonstrated that drug-loaded nanocarriers based on this compound showed improved cellular uptake and sustained release profiles, indicating potential for targeted therapy applications .
Summary Table of Applications
| Application Area | Role of Compound | Key Benefits |
|---|---|---|
| OLEDs | Electron transport and emission layer | Improved efficiency and brightness |
| Organic Photovoltaics | Donor material in photovoltaic cells | Higher power conversion efficiency |
| Drug Delivery Systems | Nanocarrier for therapeutic agents | Enhanced drug loading and controlled release |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Molecular Design and Charge Transport
- The target compound leverages carbazole’s hole-transport properties and biphenylamine’s conjugation for balanced charge injection. Its extended π-system enhances electron delocalization, critical for reducing driving voltages in OLEDs .
- N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine incorporates additional biphenyl groups, increasing molecular weight and improving thermal stability. This design minimizes crystallization in devices, extending operational lifetimes .
- PCBBiF substitutes biphenylamine with dimethylfluorenylamine, enhancing thermal stability (Tg ~135°C) and hole mobility (~10⁻³ cm²/Vs) due to fluorene’s planar structure .
Device Performance
Thermal and Morphological Stability
- Fluorene-based analogues (e.g., PCBBiF, fluorenylamine derivatives) exhibit higher glass transition temperatures (Tg >130°C) than carbazole-biphenylamines (Tg ~100–120°C), making them suitable for high-temperature device processing .
- The N,N-di-biphenyl variant’s bulky structure prevents aggregation, ensuring uniform thin-film morphology even under prolonged operation .
Q & A
Q. What is the standard synthetic route for N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine, and how is its purity ensured?
Q. What spectroscopic techniques are used to characterize this compound?
Structural confirmation is achieved through:
- ¹H/¹³C NMR : Peaks at δ 8.2–7.1 ppm (aromatic protons) and δ 140–115 ppm (aromatic carbons).
- FT-IR : Absorption bands for C–N (1350–1250 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹).
- Elemental Analysis : CHN data should align with theoretical values (e.g., C: 89.2%, H: 5.1%, N: 5.7%) .
Q. What safety protocols are recommended for handling this compound in a laboratory?
- Prevention : Use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and work in a fume hood.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Disposal : Follow hazardous waste guidelines (e.g., incineration) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound, and what are common side products?
Yield optimization strategies include:
- Catalyst Screening : Testing Pd₂(dba)₃ or Buchwald-Hartwig catalysts for improved coupling efficiency.
- Solvent Effects : Using DMF or THF to enhance solubility of intermediates.
- Temperature Control : Maintaining 110–120°C to minimize dehalogenation side reactions. Common side products include unreacted bromophenyl-carbazole derivatives, identifiable via GC-MS or HPLC .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
Q. How does the compound’s stability vary under different environmental conditions?
Stability tests should include:
- Thermal Analysis (TGA/DSC) : Decomposition temperature >250°C indicates suitability for high-temperature device fabrication.
- Photostability : Exposure to UV light (λ = 365 nm) for 24 hours, monitored via HPLC for degradation products (e.g., oxidized biphenyl derivatives).
- Humidity Resistance : Storage at 80% RH for 1 week, with FT-IR tracking hygroscopicity .
Contradiction Analysis
While the synthesis protocols in and are consistent, discrepancies in yield (92% vs. lower values in older studies) may arise from ligand purity or solvent drying. Researchers should pre-dry solvents over molecular sieves and use freshly distilled bases (e.g., NaO-t-Bu) to replicate high yields .
Applications in Advanced Research
Q. Can this compound serve as a hole-transport layer (HTL) in OLEDs?
The biphenyl-carbazole structure suggests strong hole-transport potential. Testing involves:
- Fabrication : Spin-coating the compound onto ITO substrates.
- Device Efficiency : Measuring current density (J-V curves) and luminance (cd/m²) in prototype OLEDs. Comparative studies with Spiro-OMeTAD (a standard HTL) are recommended .
Q. What strategies enhance its solubility for solution-processed devices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
